molecular formula C10H11F2NO B2697651 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 1820683-76-8

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2697651
CAS No.: 1820683-76-8
M. Wt: 199.201
InChI Key: JVJBZOXXDGSOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline: is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process involves multiple steps, each requiring specific reagents and conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield, low cost, and minimal environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic effects. These compounds may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients in pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline
  • 5-Trifluoromethoxy-1,2,3,4-tetrahydroquinoline
  • 5-Difluoromethoxy-2-mercapto-1H-benzimidazole

Comparison: Compared to similar compounds, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the difluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and enhanced hydrogen-bonding ability . These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

5-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1,4-5,10,13H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJBZOXXDGSOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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